N,N'-(Ethane-1,2-diyl)bis(N-methyldodecanamide)
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Overview
Description
N,N’-(Ethane-1,2-diyl)bis(N-methyldodecanamide) is a chemical compound characterized by its unique structure, which includes two N-methyldodecanamide groups connected by an ethane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methyldodecanamide) typically involves the reaction of ethane-1,2-diamine with N-methyldodecanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine groups of ethane-1,2-diamine attack the carbonyl carbon of N-methyldodecanoyl chloride, forming the desired bis-amide product.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Ethane-1,2-diyl)bis(N-methyldodecanamide) can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-methyldodecanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the amide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(N-methyldodecanamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its ability to stabilize emulsions.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-methyldodecanamide) depends on its application. In drug delivery, for example, the compound can form micelles or vesicles that encapsulate the drug, protecting it from degradation and enhancing its bioavailability. The ethane-1,2-diyl linker provides flexibility, allowing the compound to adapt to different environments and interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): Similar structure but with shorter alkyl chains, leading to different physical and chemical properties.
N,N’-(Ethane-1,2-diyl)bis(benzamides): Contains aromatic rings, which can influence its reactivity and interactions with other molecules.
N,N’-Diisopropylethylenediamine: Contains isopropyl groups instead of dodecyl chains, affecting its solubility and steric properties.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-methyldodecanamide) is unique due to its long alkyl chains, which impart amphiphilic properties. This makes it particularly useful in applications requiring interaction with both hydrophilic and hydrophobic environments, such as in drug delivery and surfactant formulations.
Properties
CAS No. |
61797-22-6 |
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Molecular Formula |
C28H56N2O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
N-[2-[dodecanoyl(methyl)amino]ethyl]-N-methyldodecanamide |
InChI |
InChI=1S/C28H56N2O2/c1-5-7-9-11-13-15-17-19-21-23-27(31)29(3)25-26-30(4)28(32)24-22-20-18-16-14-12-10-8-6-2/h5-26H2,1-4H3 |
InChI Key |
BZBKKHTTXIUURC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CCN(C)C(=O)CCCCCCCCCCC |
Origin of Product |
United States |
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